molecular formula C16H19N7S B6441716 2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile CAS No. 2548992-86-3

2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile

Cat. No.: B6441716
CAS No.: 2548992-86-3
M. Wt: 341.4 g/mol
InChI Key: PHTXENIDGKRZSJ-UHFFFAOYSA-N
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Description

2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile is a chemical compound with a complex structure, often explored for its various applications in the fields of chemistry, biology, and medicine. This compound, recognized for its unique molecular configuration, holds potential in various research applications, driven by its distinct functional groups and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Step 1

    Synthesis typically begins with the preparation of a 6-ethyl-2-(methylsulfanyl)pyrimidine-4-yl intermediate, which involves alkylation of 2-mercaptopyrimidine.

  • Step 2

    This intermediate is then coupled with piperazine, under conditions that favor the formation of a stable bond between the pyrimidine and piperazine rings.

  • Step 3

    The final step involves the addition of a pyrimidine-4-carbonitrile group to complete the target compound. This step requires precise control over temperature and pH to ensure the integrity of the chemical structure.

Industrial Production Methods: Industrial-scale production often relies on automated synthesis machines to maintain consistent reaction conditions and high yields. Continuous-flow chemistry may be employed to streamline the process, reducing reaction times and improving safety by minimizing the handling of reactive intermediates.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation

    This compound undergoes oxidation reactions, which can modify the methylsulfanyl group to sulfone or sulfoxide.

  • Reduction

    Reduction reactions typically target the nitrile group, potentially transforming it into an amine or aldehyde.

  • Substitution

    Substitution reactions often occur at the pyrimidine rings, where halogenated reagents can introduce new functional groups.

Common Reagents and Conditions:

  • Oxidation

    Potassium permanganate or hydrogen peroxide in the presence of an acid.

  • Reduction

    Lithium aluminum hydride or catalytic hydrogenation.

  • Substitution

    Halogenated compounds like bromine or chlorine, often in the presence of a base.

Major Products:

  • Oxidation

    Sulfoxides or sulfones.

  • Reduction

    Amines or aldehydes.

  • Substitution

    Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry: This compound is studied for its reactivity and stability, providing insights into the behavior of similar heterocyclic compounds. Biology: It serves as a probe in biological studies, often used to investigate enzyme activity and protein binding. Medicine: Potentially explored for therapeutic applications due to its complex structure, it might interact with specific biological targets, suggesting utility in drug design. Industry: The unique properties of this compound make it a candidate for use in material science and the development of specialized coatings or polymers.

Mechanism of Action

The mechanism by which 2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile exerts its effects involves interaction with specific molecular targets. The piperazine and pyrimidine rings enable binding to proteins or enzymes, potentially inhibiting their activity or modifying their function. These interactions could disrupt critical biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similarity and Uniqueness:

  • Similar compounds include other piperazine-pyrimidine derivatives, often studied for their biological activity.

  • What sets this compound apart is its specific combination of functional groups, which imparts unique reactivity and interaction potential.

List of Similar Compounds:

  • 2-{4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile

  • 2-{4-[6-ethyl-2-(ethylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile

This unique compound offers a wealth of potential in various scientific fields, driven by its intricate structure and diverse reactivity.

Properties

IUPAC Name

2-[4-(6-ethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7S/c1-3-12-10-14(21-16(20-12)24-2)22-6-8-23(9-7-22)15-18-5-4-13(11-17)19-15/h4-5,10H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTXENIDGKRZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=CC(=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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